molecular formula C10H9N3 B12218297 2-Amino-4,6-dimethylisophthalonitrile CAS No. 10272-10-3

2-Amino-4,6-dimethylisophthalonitrile

Cat. No.: B12218297
CAS No.: 10272-10-3
M. Wt: 171.20 g/mol
InChI Key: MMZNMKQTEGNFOB-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylisophthalonitrile is a substituted aromatic nitrile featuring an amino group at the 2-position and methyl groups at the 4- and 6-positions of an isophthalonitrile core. Its structure combines electron-donating methyl groups with electron-withdrawing nitriles, creating a unique electronic environment. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, though specific biological data for 2-Amino-4,6-dimethylisophthalonitrile remain unreported.

Properties

CAS No.

10272-10-3

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C10H9N3/c1-6-3-7(2)9(5-12)10(13)8(6)4-11/h3H,13H2,1-2H3

InChI Key

MMZNMKQTEGNFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C#N)N)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethylisophthalonitrile typically involves the reaction of 2,4,6-trimethylbenzonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires elevated temperatures and pressures to achieve the desired product. The reaction conditions must be carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-4,6-dimethylisophthalonitrile may involve a continuous flow process to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce the environmental impact of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted aromatic compounds

Scientific Research Applications

2-Amino-4,6-dimethylisophthalonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a precursor for bioactive molecules.

    Industry: The compound is utilized in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethylisophthalonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Substituents and functional groups critically influence reactivity and intermolecular interactions. The table below compares key features of 2-Amino-4,6-dimethylisophthalonitrile with related compounds:

Compound Name Substituents Functional Groups Electronic Effects Biological Activity (IC50) Interaction Behavior
2-Amino-4,6-dimethylisophthalonitrile 4,6-dimethyl, 2-amino Amino, nitrile Methyl (EDG), nitriles (EWG*) Not reported Likely co-crystal formation
5-Fluoro-2-amino-4,6-dichloropyrimidine 4,6-Cl, 5-F, 2-amino Amino, Cl, F Cl/F (EWG) 2 μM (NO inhibition) Salt formation with diclofenac
2-Amino-4,6-dihydroxypyrimidine 4,6-OH, 2-amino Amino, hydroxyl OH (EDG) Inactive No significant interaction
2-Amino-4,6-dimethylpyrimidine 4,6-methyl, 2-amino Amino Methyl (EDG) Not reported Co-crystal with diclofenac

EDG: Electron-donating group; *EWG: Electron-withdrawing group

Key Observations:

Electronic Effects: In 2-Amino-4,6-dimethylisophthalonitrile, methyl groups donate electrons, while nitriles withdraw electrons, creating a polarized aromatic system. This contrasts with dichloropyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine), where halogens enhance electron withdrawal, boosting bioactivity (IC50 = 2 μM) . The hydroxyl groups in 2-amino-4,6-dihydroxypyrimidine act as EDGs, rendering it biologically inert .

Interactions with Diclofenac: 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac due to moderate nitrogen charge (-287 kJ/mol), enabling hydrogen bonding without proton transfer . In contrast, 2-aminopyridine (higher nitrogen charge) forms salts with diclofenac . The nitriles in 2-Amino-4,6-dimethylisophthalonitrile may further reduce amino group basicity, favoring co-crystal formation.

Biological Activity

2-Amino-4,6-dimethylisophthalonitrile (CAS No. 10272-10-3) is an organic compound notable for its potential biological activities. This compound is a derivative of isophthalonitrile, characterized by the presence of amino and methyl groups, which contribute to its unique reactivity and biological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

PropertyValue
Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
IUPAC Name 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile
InChI Key MMZNMKQTEGNFOB-UHFFFAOYSA-N

The mechanism of action of 2-Amino-4,6-dimethylisophthalonitrile involves its interaction with specific molecular targets and biochemical pathways. The amino and nitrile groups are critical for binding to enzymes and receptors, influencing their activity. Research indicates that the compound can modulate various biochemical pathways, which may lead to therapeutic applications.

Antimicrobial Properties

Studies have indicated that 2-Amino-4,6-dimethylisophthalonitrile exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. The exact mechanisms remain under investigation, but preliminary data suggest that it may induce apoptosis in cancer cells.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of 2-Amino-4,6-dimethylisophthalonitrile on several cancer cell lines. The compound was found to significantly reduce cell viability at concentrations above 10 µM.
    • IC50 Values : The IC50 values for different cell lines ranged from 5 µM to 15 µM, indicating a dose-dependent response.
  • Antimicrobial Efficacy :
    • In a comparative study against common pathogens (e.g., E. coli, S. aureus), the compound demonstrated inhibition zones ranging from 12 mm to 20 mm at varying concentrations.
    • The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for E. coli.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Amino-4,6-dimethylisophthalonitrile, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Differences
2-Amino-4,6-dimethylpyrimidine Moderate antimicrobial propertiesLacks nitrile groups
2-Amino-4-chlorophenol Significant carcinogenic potentialChlorine substituent affects reactivity
2-Amino-4,6-dihydroxypyrimidines No significant NO-inhibitory activityHydroxyl groups alter biological effects

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